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Compound of Interest

Compound Name: Sorbitan monooctadecanoate

Cat. No.: B8771408 Get Quote

Span 60, or sorbitan monostearate, is a non-ionic surfactant widely employed as an excipient

in the pharmaceutical industry due to its biocompatibility, biodegradability, and stabilizing

properties.[1][2][3] Derived from the esterification of sorbitol with stearic acid, this versatile

molecule plays a crucial role in the formulation of various drug delivery systems.[1][4] Its

amphiphilic nature, characterized by a hydrophilic sorbitan head and a lipophilic stearic acid

tail, allows it to function as an effective emulsifier, stabilizer, and vesicle-forming agent.[5][6]

This guide provides an in-depth overview of the physicochemical properties of Span 60 and its

applications in advanced drug delivery, complete with experimental protocols and quantitative

data.

Physicochemical Properties of Span 60
Span 60 is a waxy, cream to light yellow solid at room temperature.[5][7] Its key

physicochemical properties, which are critical for its function in drug delivery, are summarized

in the table below. The low Hydrophilic-Lipophilic Balance (HLB) value of 4.7 indicates its

predominantly lipophilic character, making it an excellent choice for water-in-oil (W/O)

emulsions and as a co-emulsifier in oil-in-water (O/W) systems.[1][5][8]
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Property Value References

Chemical Name Sorbitan Monostearate [1][7]

CAS Number 1338-41-6 [1][4][7]

Molecular Formula C24H46O6 [1][7]

Molecular Weight 430.62 g/mol [1][7][9]

HLB Value 4.7 [1][5][7]

Melting Point 52 ± 3 °C (54-57 °C) [5][7][9]

Appearance
Brownish-yellow wax or beige

flakes
[5][7]

Solubility

Soluble in hot ethanol,

benzene, and hot oil.

Practically insoluble but

dispersible in water.

[7][9]

Regulatory Status

FDA-IID listed; Ph. Eur.;

USP/NF compliant. Approved

as a food additive (21 CFR

172.842).

[8][10][11][12]

Applications of Span 60 in Drug Delivery Systems
Span 60's unique properties make it a valuable excipient in a variety of drug delivery platforms,

including niosomes, organogels, and microspheres.

Niosomes
Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol, which can

encapsulate both hydrophilic and lipophilic drugs.[13][14] Span 60 is a preferred surfactant for

niosome formulation due to its high phase transition temperature and low HLB value, which

contribute to the formation of stable, well-defined vesicles.[2][13] The long saturated alkyl chain

of Span 60 enhances the rigidity and stability of the niosomal bilayer, leading to higher drug

entrapment efficiency.[13][15]
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The following table summarizes quantitative data from various studies on Span 60-based

niosomes:
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Drug

Span
60:Chole
sterol
Ratio
(molar)

Other
Compone
nts

Particle
Size (nm)

Encapsul
ation
Efficiency
(%)

Key
Findings

Referenc
es

Candesart

an

Varied

(e.g.,

increasing

Span 60

conc.)

- 130 - 170 Up to 76.6

Increased

Span 60

concentrati

on led to

higher

entrapment

efficiency

and slower

drug

release.

[2]

Ellagic Acid
2:1 (with

Tween 60)

Tween 60,

PEG 400
124 - 752

Up to

26.75

Niosomes

enhanced

the dermal

delivery of

Ellagic

Acid. The

2:1 Span

60:Tween

60 ratio

was most

stable.

[16]

Gallic Acid 1:1 - 80 - 276 - The

formulation

with only

Span 60

and

cholesterol

(F2) was

selected as

optimal

due to

[17][18]
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smaller

size and

better

stability.

α-

Tocopherol

3:1 (with

Tween 60)

Tween 60,

Cholesterol

, Dicetyl

Phosphate

106.8 - 190
83.22 -

99.07

Higher

HLB (more

Tween 60)

decreased

encapsulati

on

efficiency

and

stability.

[19]

Baclofen Varied -
3620 -

4080

Up to

88.44

Span 60

niosomes

provided

sustained

drug

release

and

enhanced

skeletal

muscle

relaxant

activity.

[20]

Simvastati

n

2:1 and 1:3 - 225.4 -

261.4

81.44 -

85.72

Span 60

was found

to be a

better

surfactant

than Span

80 for

preparing

simvastatin

niosomes,

providing

[21]
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sustained

release.

Organogels
Span 60 can act as an organogelator, forming thermally stable, three-dimensional networks in

organic solvents like soybean oil.[22] These organogels can be used for the topical and

controlled delivery of drugs. Studies have shown that Span 60-based soy-gels are more

viscous and thermally stable compared to those made with Span 40.[22] They have been

shown to follow zero-order drug release kinetics, which is desirable for controlled delivery.[22]

Drug
Span 60
Concentration
(% w/v)

Gelator Key Findings References

Paracetamol 16 - 22 Soybean oil

Span 60 induced

faster gelation

and formed more

viscous and

thermally stable

gels compared to

Span 40. Most

formulations

exhibited zero-

order drug

release.

[22]

Microspheres
Span 60 can also be used as a matrix-forming material for the preparation of waxy

microspheres using techniques like melting congealing or solvent evaporation.[23] These

microspheres can encapsulate drugs and provide sustained release. For instance, ibuprofen-

loaded Span 60 microspheres have been successfully prepared, demonstrating the potential of

this excipient in creating solid dosage forms for controlled release.[23] Furthermore, Span 60

has been shown to act as a permeation enhancer.[23]
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Drug
Preparation
Method

Key Findings References

Ibuprofen
Solvent Evaporation /

Melting Dispersion

Span 60 successfully

formed a microsphere

matrix for ibuprofen.

[23]

Metformin HCl Melting Congealing

Span 60

microparticles showed

molecular distribution

of the drug and

enhanced drug

permeability.

[23]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are

protocols for key experiments in the development of Span 60-based drug delivery systems.

Protocol 1: Preparation of Niosomes by Thin Film
Hydration
This is one of the most common methods for preparing niosomes.

Materials:

Span 60

Cholesterol

Drug (hydrophilic or lipophilic)

Organic solvent (e.g., chloroform, methanol, or a mixture)[17][24]

Aqueous phase (e.g., phosphate-buffered saline pH 7.4)

Procedure:
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Accurately weigh and dissolve Span 60, cholesterol, and the drug in a suitable organic

solvent in a round-bottom flask.[24]

Attach the flask to a rotary evaporator.

Evaporate the organic solvent under reduced pressure at a temperature above the phase

transition temperature of the surfactant (e.g., 60°C for Span 60) to form a thin, dry film on the

inner wall of the flask.[15]

Hydrate the thin film by adding the aqueous phase and gently rotating the flask at the same

temperature for a specified period (e.g., 1 hour).[14]

The resulting suspension is the niosomal dispersion.

To obtain unilamellar vesicles of a uniform size, the dispersion can be sonicated or extruded

through polycarbonate membranes of a specific pore size.[16]

Protocol 2: Determination of Particle Size and
Polydispersity Index (PDI)
Dynamic Light Scattering (DLS) is used to determine the vesicle size and size distribution.

Equipment:

Photon Correlation Spectrometer (e.g., Malvern Zetasizer)

Procedure:

Dilute the niosomal dispersion with deionized water to an appropriate concentration to avoid

multiple scattering effects.

Place the diluted sample in a cuvette and insert it into the instrument.

Measure the particle size and PDI at a fixed scattering angle (e.g., 90°) and a constant

temperature (e.g., 25°C).

The PDI value indicates the homogeneity of the vesicle size distribution; a value below 0.3 is

generally considered acceptable.[17]
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Protocol 3: Determination of Encapsulation Efficiency
(%EE)
This protocol determines the amount of drug successfully entrapped within the niosomes.

Procedure:

Separate the unentrapped ("free") drug from the niosomal dispersion. This can be done by

methods such as dialysis, centrifugation, or gel filtration.[2]

For the dialysis method, place the niosomal dispersion in a dialysis bag with a specific

molecular weight cut-off and dialyze against a large volume of the aqueous phase used for

hydration.[2] The free drug will diffuse out of the bag.

After separation, collect the niosomal dispersion (containing the entrapped drug).

Lyse the niosomes to release the entrapped drug. This can be achieved by adding a suitable

solvent like methanol or isopropanol.[2]

Quantify the amount of entrapped drug using a suitable analytical method (e.g., UV-Vis

spectrophotometry, HPLC).

Calculate the %EE using the following formula:

%EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

Protocol 4: In Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the formulation over time.

Equipment:

Dialysis bag

Shaking incubator or magnetic stirrer

Procedure:
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Place a known amount of the niosomal dispersion in a dialysis bag.

Suspend the sealed dialysis bag in a receptor medium (e.g., phosphate buffer) that

maintains sink conditions.

Keep the entire setup at a constant temperature (e.g., 37°C) with continuous agitation.[2]

At predetermined time intervals, withdraw aliquots of the receptor medium and replace them

with an equal volume of fresh medium to maintain sink conditions.

Analyze the withdrawn samples for drug content using a suitable analytical method.

Plot the cumulative percentage of drug released versus time to obtain the drug release

profile.

Visualizations
Diagram 1: Structure of a Span 60-Based Niosome
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Caption: Schematic of a Span 60 niosome with cholesterol.

Diagram 2: Experimental Workflow for Niosome
Formulation and Characterization
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Caption: Workflow for niosome preparation and analysis.

Diagram 3: Influence of Span 60 Properties on Drug
Delivery Characteristics
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Caption: Relationship between Span 60 properties and DDS outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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